4-Bromo-2-phenyloxazole
Overview
Description
4-Bromo-2-phenyloxazole is a chemical compound with the CAS Number: 861440-59-7. It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-2-phenyl-1,3-oxazole .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-phenyloxazole is 1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H . This indicates that the compound contains 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Bromo-2-phenyloxazole is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
4-Bromo-2-phenyloxazole and its derivatives have been studied extensively in the field of organic chemistry, particularly in the synthesis of various biologically active compounds. For instance, some 2-amino-4-phenyloxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. These compounds exhibited significant in vitro activity, with certain derivatives showing higher activity than the commercial drug metronidazole (Carballo et al., 2017). Another study explored the versatile template of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one for the synthesis of various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).
Anticancer and Antioxidant Potential
2,4-Diphenyloxazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. In vitro studies have shown promising results, with some derivatives exhibiting significant growth inhibition in cancerous cell lines, indicating the potential of these compounds in cancer therapy (Mathew et al., 2013).
Antidepressant Activity
The application of 4-Bromo-2-phenyloxazole derivatives in neuroscience has also been investigated. Certain derivatives have demonstrated antidepressant properties in various tests, comparable to known antidepressants like imipramine. This indicates the potential use of these compounds in the treatment of depression (Klen et al., 2017).
Fluorescent Molecular Probes
Derivatives of 4-Bromo-2-phenyloxazole have been developed as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes (Diwu et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUUTIZYTZSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479785 | |
Record name | 4-Bromo-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenyloxazole | |
CAS RN |
861440-59-7 | |
Record name | 4-Bromo-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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